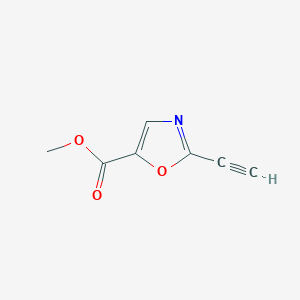

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethynyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOJUYIYJRJTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Methyl 2 Ethynyl 1,3 Oxazole 5 Carboxylate

Diverse Approaches to the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a common motif in natural products and pharmacologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of reliable methods for its construction.

Cyclization Reactions for Core Formation (e.g., van Leusen synthesis variants)

Cyclization reactions represent the most direct and common methods for assembling the oxazole (B20620) core. These methods typically involve the formation of C-O and C-N bonds from acyclic precursors.

One of the most prominent methods is the van Leusen oxazole synthesis, which allows for the preparation of oxazoles from aldehydes by reacting them with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgderpharmachemica.com This reaction is valued for its operational simplicity and the mild conditions under which it proceeds. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization. wikipedia.org Subsequent base-promoted elimination of p-toluenesulfinic acid from the oxazoline (B21484) intermediate yields the final oxazole ring. organic-chemistry.orgmdpi.com

The general mechanism for the van Leusen oxazole synthesis is as follows:

Deprotonation of TosMIC by a base.

Nucleophilic attack of the TosMIC anion on an aldehyde.

Intramolecular cyclization to form a 5-membered oxazoline intermediate. organic-chemistry.org

Elimination of the tosyl group to yield the aromatic oxazole. wikipedia.org

While the classic van Leusen reaction yields 5-substituted oxazoles from aldehydes, variations have been developed to access different substitution patterns. nih.govorganic-chemistry.org For the synthesis of a 5-carboxylate derivative, the aldehyde precursor would need to be an α-ketoester or a related derivative, which upon reaction with TosMIC could potentially lead to the desired substitution pattern.

Other notable cyclization methods include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com

Fischer Oxazole Synthesis: This was the first synthesis of a 2,5-disubstituted oxazole, reacting cyanohydrins with aromatic aldehydes. ijpsonline.com

Reaction of α-haloketones with primary amides: This approach can provide straightforward access to the oxazole core. pharmaguideline.comijpsonline.com

These methods provide a robust toolbox for chemists to construct the central heterocyclic scaffold of the target molecule.

Transformation of Pre-existing Heterocycles to the Oxazole Scaffold

An alternative strategy to de novo synthesis is the chemical transformation of one heterocyclic system into another. This approach can be particularly useful when the starting heterocycle is readily available. A known transformation involves the conversion of isoxazoles into oxazoles. organic-chemistry.org This can be achieved through a photochemical transposition reaction, which has been successfully implemented in continuous flow processes to generate di- and trisubstituted oxazoles from their isoxazole (B147169) counterparts under mild conditions. organic-chemistry.org Another pathway involves the Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles, which can yield oxazole-4-carboxylates through a transient 2H-azirine intermediate that rearranges to the oxazole upon thermolysis. researchgate.net

Installation and Functionalization of the Ethynyl (B1212043) Moiety at C2

The ethynyl group at the C2 position is a key functional handle, enabling further reactions such as "click chemistry". chemrxiv.org Its installation typically occurs after the formation of the oxazole ring, often from a halogenated precursor. The C2 position of the oxazole ring is generally the most susceptible to nucleophilic substitution and metallation among the carbon atoms. tandfonline.com

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira coupling)

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the benchmark method for introducing an ethynyl group onto a heterocyclic core. chemrxiv.org The reaction employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orgorganic-chemistry.org

For the synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, the strategy involves the Sonogashira coupling of a 2-halo-1,3-oxazole-5-carboxylate intermediate with a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA). chemrxiv.org The use of a silyl-protected acetylene is common to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). chemrxiv.orgwashington.edu

A typical reaction protocol involves the following components and conditions:

| Component | Role | Example |

|---|---|---|

| Substrate | Halogenated Oxazole | Methyl 2-bromo-1,3-oxazole-5-carboxylate |

| Reagent | Protected Alkyne | Trimethylsilylacetylene (TMSA) |

| Catalyst | Palladium(0) Source | Pd(PPh₃)₄ |

| Co-catalyst | Copper(I) Source | Copper(I) iodide (CuI) |

| Base | Amine Base | Triethylamine (Et₃N) |

| Solvent | Aprotic Solvent | Tetrahydrofuran (B95107) (THF) |

Table 1: Typical conditions for Sonogashira coupling on an oxazole core. chemrxiv.org

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. libretexts.org The palladium cycle involves oxidative addition of the halo-oxazole to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the final product. libretexts.org After the coupling reaction, the silyl (B83357) protecting group is removed under mild conditions, for instance using a fluoride (B91410) source like cesium fluoride (CsF) or basic hydrolysis, to reveal the terminal alkyne. chemrxiv.org

Derivatization and Functional Group Manipulation of the C5 Carboxylate Group

The methyl carboxylate group at the C5 position offers a site for further molecular diversification. Standard ester manipulations can be applied to convert it into other functional groups.

A common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of solvents like THF, methanol, and water. chemicalbook.com The resulting carboxylic acid can then serve as a precursor for a variety of other functionalities.

| Starting Material | Reagents | Product | Transformation |

| Methyl oxazole-5-carboxylate | LiOH·H₂O in THF/MeOH/H₂O | Oxazole-5-carboxylic acid | Hydrolysis |

| Oxazole-5-carboxylic acid | Amine, Coupling Agent (e.g., EDC, HATU) | Oxazole-5-carboxamide | Amidation |

| Methyl oxazole-5-carboxylate | Reducing Agent (e.g., LiAlH₄, DIBAL-H) | (Oxazol-5-yl)methanol | Reduction |

Table 2: Potential derivatizations of the C5-carboxylate group.

Once the carboxylic acid is obtained, it can be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. This 5-(hydroxymethyl)oxazole derivative is itself a versatile scaffold that can be further functionalized. electronicsandbooks.com For instance, the hydroxyl group can be converted to a good leaving group (e.g., a bromide) and subsequently displaced by various nucleophiles, such as thiols to form thioethers or azide (B81097) followed by reduction to introduce an amine. electronicsandbooks.com

Optimization and Scale-Up Considerations in Synthesis

The successful synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, particularly on a larger scale, hinges on the careful optimization of the reaction sequence and the proficient handling of key intermediates. The primary route for introducing the ethynyl group onto the oxazole core is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This process requires meticulous selection of catalysts, reaction conditions, and purification strategies to ensure high yield and purity.

The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes, although copper-free variations have also been developed. wikipedia.orglibretexts.org The efficiency of the synthesis of ethynyl oxazoles is highly dependent on the interplay between the palladium catalyst, copper co-catalyst, ligands, base, and solvent system. nih.gov

Catalytic Components:

Palladium Catalyst: Zerovalent palladium complexes are essential for the catalytic cycle. Common examples include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org The choice of catalyst can influence reaction rates and yields, with catalyst loading typically in the range of 0.1 to 5 mol%. libretexts.orgnih.gov

Copper (I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), act as a co-catalyst. CuI facilitates the formation of a reactive copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov

Ligands: Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), are integral to stabilize the palladium center. libretexts.orgnih.gov Other systems may employ bidentate phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes. wikipedia.orglibretexts.org

Base: A base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Both organic amine bases (e.g., triethylamine, diisopropylethylamine (DIPEA), n-butylamine) and inorganic bases (e.g., potassium carbonate) are used. nih.govpsu.edu The choice of base can significantly impact the reaction outcome; for instance, in some heterocyclic couplings, anhydrous conditions and specific bases are necessary to achieve high yields. nih.gov

Solvent: The selection of a suitable solvent is critical. Dipolar aprotic solvents like dimethylformamide (DMF) or ethers such as tetrahydrofuran (THF) are commonly employed as they effectively dissolve the reactants and catalysts. wikipedia.orgnih.gov

The optimization of these parameters is crucial for maximizing product yield and minimizing side reactions. For example, studies on the synthesis of analogous C4-alkynylisoxazoles demonstrated that a Pd(acac)₂/PPh₃ complex in DMF provided excellent yields. nih.gov The reaction conditions, including temperature and duration, must be precisely controlled. Sonogashira reactions can often be carried out under mild conditions, sometimes at room temperature, which is advantageous for synthesizing complex molecules with sensitive functional groups. wikipedia.org

Table 1: Representative Catalytic Systems and Conditions for Sonogashira Coupling in Heterocycle Synthesis This table is generated based on data from analogous reactions and represents typical conditions that would be optimized for the target compound.

| Component | Example | Role | Typical Concentration / Loading | Reference |

|---|---|---|---|---|

| Palladium Catalyst | [Pd(PPh₃)₂Cl₂] or [Pd(PPh₃)₄] | Primary catalyst for C-C bond formation | 0.1 - 5 mol% | wikipedia.org, libretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne | 1 - 10 mol% | psu.edu, nih.gov |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium complex | 1 - 10 mol% | nih.gov, nih.gov |

| Base | Triethylamine (NEt₃) or K₂CO₃ | Deprotonates the alkyne | 2 - 3 equivalents | nih.gov, nih.gov |

| Solvent | Dimethylformamide (DMF) or THF | Reaction medium | 0.5 M | nih.gov, nih.gov |

| Temperature | Room Temperature to 100 °C | Affects reaction rate | Varies | wikipedia.org, psu.edu |

The synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate requires a key precursor, typically a halogenated oxazole such as Methyl 2-bromo-1,3-oxazole-5-carboxylate. The purity of this intermediate is paramount for the success of the subsequent Sonogashira coupling. chemrxiv.org Impurities in the halo-oxazole can interfere with the catalytic cycle, leading to low yields and the formation of undesired byproducts.

Synthesis and Handling of Intermediates: The preparation of halo-oxazoles can be challenging and requires precise control over reaction conditions. For instance, the synthesis of 2-bromooxazole (B165757) necessitates careful temperature management and the slow, dropwise addition of reagents to achieve high yields and purity. chemrxiv.org Some intermediates in heterocyclic synthesis can be unstable or hazardous, such as potentially explosive acyl azides used in Curtius rearrangements. interchim.com While the intermediates for the target compound are not typically explosive, their stability can be a concern, especially during scale-up. For handling particularly unstable intermediates, flow chemistry offers a safer alternative to batch processing by minimizing the volume of reactive material at any given time. interchim.comacs.org

Purity Assessment and Purification: Assessing the purity of the halo-oxazole intermediate is a critical step. Standard analytical techniques are employed to confirm its identity and purity before proceeding to the coupling step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediate and identify any residual starting materials or byproducts. nih.gov

Mass Spectrometry (MS): Provides molecular weight information to verify the identity of the synthesized compound.

Chromatography: Thin-layer chromatography (TLC) is used for rapid monitoring of reaction progress. For purification, column chromatography on silica (B1680970) gel is a standard method to isolate the desired intermediate from the crude reaction mixture. nih.gov The choice of eluent (e.g., n-hexane/ethyl acetate) is optimized to achieve effective separation. nih.gov

Following a reaction, the work-up procedure is designed to remove reagents and byproducts. This often involves aqueous extraction, washing with brine, and drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. orgsyn.org In cases where basic reagents like 4-dimethylaminopyridine (B28879) (DMAP) are used, a wash with dilute acid (e.g., 1 N HCl) can effectively remove them. nih.gov For solid intermediates, recrystallization from a suitable solvent system is an effective method for achieving high purity. nih.gov

Table 2: Purity Assessment and Purification Techniques for Synthetic Intermediates

| Technique | Purpose | Application Example | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess crude purity | Checking for consumption of starting material. | nih.gov |

| Column Chromatography | Purification of the crude product | Isolation of the halo-oxazole intermediate using a silica gel column with an n-hexane/EtOAc eluent system. | nih.gov |

| NMR Spectroscopy | Structural confirmation and purity analysis | Verifying the structure of the purified intermediate and checking for impurities. | nih.gov |

| Recrystallization | Purification of solid compounds | Purifying a solid intermediate by dissolving in a hot solvent (e.g., EtOAc/EtOH) and allowing it to crystallize upon cooling. | nih.gov |

| Aqueous Wash | Removal of water-soluble impurities | Washing the organic layer with water, dilute acid/base, or brine during work-up. | orgsyn.org |

Reactivity and Mechanistic Investigations of Methyl 2 Ethynyl 1,3 Oxazole 5 Carboxylate

Cycloaddition Chemistry Involving the Ethynyl (B1212043) Functionality

The carbon-carbon triple bond of the ethynyl moiety is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to construct more complex heterocyclic systems.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is one of the most prominent reactions involving the ethynyl group of 2-ethynyl-oxazole systems. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net The process is characterized by its mild reaction conditions, high yields, and tolerance of a wide array of functional groups. beilstein-journals.orgbeilstein-journals.org

The reaction between a 2-ethynyl-oxazole derivative and an organic azide (B81097), typically catalyzed by a copper(I) source, proceeds smoothly to link the two fragments via a stable triazole ring. Research has demonstrated that ethynyl oxazoles are potent building blocks for this transformation, leading to a diverse series of heterocyclic compounds with reported yields often exceeding 95%. The purification of the resulting triazole products is frequently straightforward, in some cases involving simple filtration from the reaction mixture.

Table 1: Examples of CuAAC Reactions with Substituted 2-Ethynyl-Oxazoles

| Oxazole (B20620) Reactant | Azide Reactant | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Ethynyl-5-phenyloxazole | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-phenyloxazole | >95% |

| 2-Ethynyl-4,5-dimethyloxazole | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, EtOH/H₂O | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4,5-dimethyloxazole | 82% |

| Methyl 2-ethynyl-1,3-oxazole-5-carboxylate | 4-Azidotoluene | CuI, DIPEA, CH₂Cl₂ | Methyl 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,3-oxazole-5-carboxylate | High |

Beyond the well-established CuAAC reaction, the ethynyl functionality on the oxazole ring is a competent partner in other [3+2] dipolar cycloadditions. 1,3-dipoles such as nitrile oxides can react with the terminal alkyne to form isoxazoles, which are stable, aromatic five-membered heterocycles. youtube.com This reaction proceeds via a concerted mechanism where the 1,3-dipole adds across the alkyne. youtube.commdpi.com

The reaction of an aryl nitrile oxide with an alkyne like Methyl 2-ethynyl-1,3-oxazole-5-carboxylate would be expected to yield a 3-aryl-5-(oxazol-2-yl)isoxazole derivative. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.net Theoretical studies on related systems suggest that the activation barrier for this type of cycloaddition is significantly influenced by the electronic nature of the substituents on the nitrile oxide. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC. This reaction does not involve a terminal alkyne like that found in Methyl 2-ethynyl-1,3-oxazole-5-carboxylate. Instead, the driving force for the cycloaddition comes from the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. The reaction proceeds rapidly and efficiently with azides at physiological temperatures without the need for a toxic metal catalyst.

While the title compound itself is not a substrate for SPAAC, the reaction is a critical analogous transformation. In a typical SPAAC application, a molecule of interest would be functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DIBO) and reacted with an azide-modified partner. This methodology is particularly valuable in biological systems and bioconjugation, where the cytotoxicity of copper is a significant concern.

Transition Metal-Mediated Transformations

The terminal C-H bond of the ethynyl group is amenable to deprotonation and participation in a variety of transition metal-catalyzed reactions, allowing for further extension and functionalization of the molecular framework.

The Sonogashira cross-coupling reaction is a fundamental and highly selective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov This palladium- and copper-cocatalyzed reaction is, in fact, the principal method used to synthesize 2-ethynyl-oxazole derivatives. chemrxiv.org In this synthetic approach, a 2-halo-oxazole (typically 2-bromo-oxazole) is coupled with a protected terminal alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection to reveal the free ethynyl group.

This reaction can also be used in the reverse sense: to further functionalize the terminal alkyne of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate. Coupling the alkyne with various aryl or heteroaryl halides provides a direct and modular route to a wide range of 2-(arylethynyl)-oxazole derivatives. The reaction is known for its reliability and functional group tolerance. beilstein-journals.orgresearchgate.net

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Example Reagent/Catalyst | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Copper Co-catalyst | CuI | Activates the alkyne. |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acts as both base and solvent. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | To dissolve reactants. |

The triple bond of the ethynyl group can undergo catalytic addition reactions with various nucleophiles.

Catalytic Hydration: The addition of water across the alkyne, known as hydration, is a classic transformation that converts alkynes into carbonyl compounds. researchgate.net For a terminal alkyne like that in Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, this reaction typically follows Markovnikov's rule to yield a methyl ketone. libretexts.orglibretexts.org While historically catalyzed by mercury(II) salts, modern methods often employ less toxic transition metal catalysts based on gold, platinum, or cobalt. organic-chemistry.orgacs.org The reaction proceeds through the formation of an intermediate enol, which rapidly tautomerizes to the more stable ketone. This transformation would convert the 2-ethynyl group into a 2-acetyl group, providing access to a different class of functionalized oxazoles.

Catalytic Hydroamination: Analogous to hydration, hydroamination involves the addition of an N-H bond from an amine or related nitrogen source across the alkyne. This reaction provides a direct route to enamines or imines. Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, for example, has been shown to be an effective method for synthesizing 3-alkenyl-2H-indazoles. nih.govresearchgate.netbohrium.com Similarly, intermolecular hydroamination of alkynones with 2-aminophenols can lead to benzoxazole (B165842) derivatives. rsc.org Applying this methodology to Methyl 2-ethynyl-1,3-oxazole-5-carboxylate would allow for the synthesis of nitrogen-containing derivatives, further expanding its synthetic utility. nih.gov

Electrophilic and Nucleophilic Reactivity of the Oxazole Core

The 1,3-oxazole ring is an aromatic heterocyclic system characterized by distinct regions of electron density that dictate its reactivity towards electrophiles and nucleophiles. thepharmajournal.com As a weak base, the oxazole contains a pyridine-type nitrogen atom at position 3 and an oxygen atom at position 1. thepharmajournal.com The acidity of the ring protons generally follows the order C-2 > C-5 > C-4, making the C-2 position most susceptible to deprotonation. thepharmajournal.com However, the presence of substituents, such as the ethynyl group at C-2 and the carboxylate group at C-5 in the title compound, significantly modulates this inherent reactivity. chemrxiv.org Oxazoles are also known to be sensitive compounds, often labile under acidic conditions. chemrxiv.org

Direct nucleophilic substitution on an unsubstituted oxazole ring is generally uncommon. thepharmajournal.com When the ring is substituted with leaving groups like halogens, the ease of displacement is C-2 >> C-4 > C-5. thepharmajournal.com For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, the reactivity towards nucleophiles is also influenced by the potential for ring-opening. Under certain conditions, particularly when forming an oxazolyl anion, the ring can exist in equilibrium with an acyclic isonitrile-enolate form. chemrxiv.orgchemrxiv.org This equilibrium provides an alternative pathway for reactions that may not proceed via simple addition or substitution on the intact aromatic ring. chemrxiv.org

The ethynyl substituent at the C-2 position, being an electron-withdrawing group, introduces a site susceptible to nucleophilic attack, particularly through reactions like click chemistry, which demonstrates its utility as a versatile building block. chemrxiv.org

While electrophilic attack on an unsubstituted oxazole preferentially occurs at the C-5 position, the substitution pattern of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate alters this preference. thepharmajournal.com With the C-5 position occupied by an electron-withdrawing carboxylate group, the C-4 position becomes the primary site for electrophilic substitution. chemrxiv.org

Research on a closely related analog, ethyl oxazole-5-carboxylate, demonstrated a specific and optimized transformation where bromination occurs exclusively at the C-4 position. chemrxiv.org This reaction, employing lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) in a polar solvent system, yields the 4-bromo ester without affecting the C-2 position. chemrxiv.org This regioselectivity is attributed to the directing effects of the C-5 ester and the stability of the reaction intermediate. chemrxiv.org

| Substrate | Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Ethyl oxazole-5-carboxylate | LiHMDS, NBS | C-4 | Ethyl 4-bromo-1,3-oxazole-5-carboxylate | chemrxiv.org |

Functional Group Interconversions of the Carboxylate and Ethynyl Groups

The carboxylate and ethynyl functional groups on the oxazole core are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives. chemrxiv.orgmdpi.com

The methyl ester at the C-5 position can undergo several key reactions. Saponification, or hydrolysis of the ester to the corresponding carboxylic acid, can be achieved using a catalytic amount of sodium hydroxide (B78521). chemrxiv.org In some instances, reagents used for transformations elsewhere in the molecule, such as cesium fluoride (B91410) for silyl (B83357) group removal, can also facilitate hydrolysis of the methyl ester. chemrxiv.org Furthermore, the carboxylate group can be converted into amides. For example, methyl 2-methyl-1,3-oxazole-5-carboxylate reacts with amino alcohols to form the corresponding N-(2-hydroxyethyl)-carboxyamides. mdpi.com

The ethynyl group at C-2 is particularly valuable for its ability to participate in coupling reactions. The synthesis of the parent compound often involves a Sonogashira coupling between a 2-halo-oxazole and a silyl-protected acetylene (B1199291). chemrxiv.org The subsequent deprotection of the silyl group, for instance removing a trimethylsilyl (B98337) (TMS) group, can be accomplished with reagents like potassium carbonate (K2CO3) or cesium fluoride (CsF) to yield the terminal alkyne. chemrxiv.org This terminal alkyne is a highly useful functional handle, demonstrating efficient and high-yielding reactivity in azide-alkyne cycloaddition "click" reactions with various azides, such as benzyl azide. chemrxiv.orgchemrxiv.org

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Group | Reference |

|---|---|---|---|---|

| Methyl Carboxylate | Saponification/Hydrolysis | NaOH (cat.) or CsF | Carboxylic Acid | chemrxiv.org |

| Methyl Carboxylate | Amidation | Amino alcohols (e.g., 2-aminoethanol) | N-substituted amide | mdpi.com |

| Silyl-protected Ethynyl | Desilylation | K₂CO₃ or CsF | Terminal Ethynyl | chemrxiv.org |

| Terminal Ethynyl | Azide-Alkyne Cycloaddition | Azides (e.g., Benzyl azide) | 1,2,3-Triazole | chemrxiv.orgchemrxiv.org |

Advanced Spectroscopic and Spectrometric Characterization Studies in Research of Methyl 2 Ethynyl 1,3 Oxazole 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like Methyl 2-ethynyl-1,3-oxazole-5-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the ethynyl (B1212043) proton, the oxazole (B20620) ring proton, and the methyl ester protons. The ethynyl proton (H-C≡) typically appears as a sharp singlet in a characteristic region of the spectrum. The proton on the C4 position of the oxazole ring would also present as a singlet. The three protons of the methyl group of the ester function would appear as another singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the two sp-hybridized carbons of the ethynyl group, the three carbons of the oxazole ring (C2, C4, and C5), the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of these carbons are indicative of their electronic environment and hybridization state. For instance, a related compound, Ethyl 2-ethynyloxazole-4-carboxylate, shows characteristic ¹³C NMR signals for the oxazole and ethynyl carbons. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole-H4 | ~8.2 - 8.5 | ~144 - 146 |

| Ethynyl-H | ~3.3 - 3.5 | ~80 - 82 (C≡CH) |

| Methyl (-OCH₃) | ~3.9 - 4.1 | ~52 - 54 |

| Oxazole-C2 | - | ~133 - 135 |

| Oxazole-C5 | - | ~159 - 161 |

| Ethynyl-C | - | ~70 - 72 (C-C≡) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Elucidation

While one-dimensional NMR provides fundamental data, multi-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would primarily be used to confirm the absence of vicinal proton-proton couplings, as all proton signals are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would be used to definitively assign the carbon signals for the oxazole C4-H, the ethynyl C-H, and the methyl C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. youtube.com Key expected HMBC correlations for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate would include:

The ethynyl proton to the oxazole C2 carbon.

The oxazole H4 proton to the oxazole C2 and C5 carbons, as well as the ester carbonyl carbon.

The methyl protons to the ester carbonyl carbon.

These correlations, observed in experiments like COSY, HSQC, and HMBC, allow for the unambiguous assembly of the molecular structure. science.govrsc.org

Variable Temperature NMR for Conformational Studies

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as the interconversion between different conformations. numberanalytics.com For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, rotation around the single bond connecting the ester group to the oxazole ring may be hindered, potentially leading to the existence of different rotational isomers (rotamers) at low temperatures. ox.ac.ukst-andrews.ac.uk

By recording NMR spectra at different temperatures, one can observe changes in the signals. researchgate.net If multiple conformers are present and interconverting slowly on the NMR timescale at low temperatures, separate signals for each conformer might be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these changes allows for the determination of the energy barrier to rotation and provides insight into the molecule's conformational flexibility. st-andrews.ac.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, the expected molecular formula is C₇H₅NO₃. HRMS would be used to measure the mass of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) and compare it to the calculated exact mass for this formula. A close match between the experimental and calculated mass provides strong evidence for the compound's elemental composition. This technique is also invaluable for identifying transient intermediates in chemical reactions by detecting their precise masses in the reaction mixture.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. unito.it The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of functional groups and their connectivity. wikipedia.org

For the molecular ion of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, several fragmentation pathways can be predicted based on the known behavior of esters and heterocyclic compounds: chemguide.co.uk

Loss of the methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the oxazole ring itself can fragment.

Cleavage of the oxazole ring: The heterocyclic ring can undergo characteristic cleavages, often initiated by the loss of stable small molecules like CO or acetylene (B1199291).

Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system, rearrangement reactions can occur, leading to characteristic fragment ions.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed, complementing the data obtained from NMR spectroscopy.

Table 2: Predicted Key MS/MS Fragments for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate (C₇H₅NO₃, MW: 151.12)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 151 | 120 | 31 (•OCH₃) | 2-ethynyloxazole-5-carbonyl cation |

| 151 | 93 | 58 (C₂H₂O₂) | C₅H₃N⁺• radical cation |

Note: Fragmentation is dependent on ionization method and collision energy.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Bond Identification and Force Field Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific chemical bonds and functional groups vibrate at characteristic frequencies, making these techniques excellent for identifying their presence in a molecule. nih.gov

For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, the IR and Raman spectra would display a series of characteristic absorption or scattering bands:

Ethynyl Group: A sharp, weak C≡C stretching vibration is expected around 2100-2150 cm⁻¹, and a strong, sharp ≡C-H stretching vibration should appear around 3300 cm⁻¹.

Carbonyl Group: A strong C=O stretching band from the methyl ester is expected in the region of 1720-1740 cm⁻¹.

Oxazole Ring: The C=N and C=C bonds within the oxazole ring will have characteristic stretching vibrations between 1500 and 1650 cm⁻¹. Ring breathing modes and C-O-C stretching vibrations would also be present at lower frequencies.

C-H Bonds: Aromatic/heterocyclic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. researchgate.net By scaling these calculated frequencies, a theoretical spectrum can be generated that closely matches the experimental data. A Potential Energy Distribution (PED) analysis can then be performed to assign each observed vibrational band to specific motions of the atoms, providing a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ethynyl C-H | Stretch | ~3300 | Strong, Sharp |

| Ethynyl C≡C | Stretch | ~2120 | Weak, Sharp |

| Ester C=O | Stretch | ~1730 | Strong |

| Oxazole C=N/C=C | Ring Stretches | 1500 - 1650 | Medium-Strong |

| Ester C-O | Stretch | 1200 - 1300 | Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Probes

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. jackwestin.com This technique is particularly useful for studying molecules with conjugated π-systems.

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate possesses a conjugated system that includes the oxazole ring, the ethynyl group, and the carbonyl group of the ester. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, the molecule is expected to absorb UV light, promoting electrons from the π (bonding) to the π* (antibonding) orbitals.

The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. youtube.com The presence of the electron-withdrawing ester group and the π-system of the ethynyl group attached to the oxazole ring are expected to result in a λ_max in the ultraviolet region. globalresearchonline.net The exact position and intensity of the absorption bands can be influenced by the solvent polarity. Theoretical calculations can complement experimental UV-Vis data by modeling the electronic structure and predicting the energies of electronic transitions. researchgate.net

Computational and Theoretical Chemistry Approaches to Methyl 2 Ethynyl 1,3 Oxazole 5 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. irjweb.com For a molecule like Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311G++(d,p), would be performed to: irjweb.com

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Map Charge Distribution: Generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For instance, the nitrogen atom in the oxazole (B20620) ring is typically a site of negative potential, while the hydrogen on the ethynyl (B1212043) group would be a region of positive potential. irjweb.com

These calculations would yield reactivity descriptors such as chemical potential, global hardness, and electrophilicity index, providing a quantitative measure of the molecule's expected behavior in chemical reactions. irjweb.com

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory can provide highly accurate energetic information.

For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, these methods would be employed for:

High-Accuracy Energy Calculations: Precisely calculating the molecule's total energy, ionization potential, and electron affinity.

Spectroscopic Predictions: Simulating vibrational spectra (Infrared and Raman). researchgate.net By calculating the vibrational frequencies and intensities corresponding to specific bond stretches and bends (e.g., the C≡C stretch of the ethynyl group, the C=O stretch of the carboxylate), these predictions can be used to interpret and assign peaks in experimentally measured spectra. researchgate.netresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is invaluable for mapping out the intricate steps of a chemical reaction, helping to understand how reactants are converted into products.

To understand how Methyl 2-ethynyl-1,3-oxazole-5-carboxylate might be synthesized or how it reacts, chemists would computationally explore the potential energy surface (PES) of the relevant reactions. This involves:

Identifying Intermediates and Transition States: Locating the structures of all transient intermediates and the high-energy transition states that connect them.

Validating Mechanisms: Comparing different possible reaction pathways to determine the most energetically favorable route. For example, in the synthesis of the oxazole ring, calculations could clarify whether the cyclization step is concerted or stepwise. organic-chemistry.org Studies on the parent oxazole molecule have shown that computational dynamics can predict reaction pathways following photoexcitation, such as ring-opening. researchgate.netiaea.org

The synthesis of functionalized ethynyl oxazoles often involves metal catalysts, such as palladium in Sonogashira coupling reactions. chemrxiv.org Computational catalysis studies would model the interaction between Methyl 2-ethynyl-1,3-oxazole-5-carboxylate (or its precursors) and a catalyst. Such a study would aim to:

Elucidate the Catalytic Cycle: Model each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Explain Selectivity: Understand why a particular catalyst or set of conditions leads to the desired product with high selectivity.

Design Better Catalysts: Predict how modifications to the catalyst's structure (e.g., the ligands attached to the metal) could improve reaction yield or efficiency.

Conformational Analysis and Molecular Dynamics Simulations

While the oxazole ring itself is rigid and planar, the substituent groups (methyl carboxylate and ethynyl) can rotate around single bonds, leading to different conformers (rotational isomers).

Conformational Analysis: This would involve systematically rotating the C-C single bond connecting the carboxylate group to the oxazole ring to identify all stable conformers and calculate their relative energies. This analysis would predict the most populated conformation of the molecule in the gas phase or in solution.

Molecular Dynamics (MD) Simulations: MD simulations would model the atomic motions of the molecule over time at a given temperature. An MD simulation of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate in a solvent (like water or an organic solvent) would provide insights into:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and reactivity.

Dynamic Behavior: The flexibility of the substituent groups and the characteristic motions of the molecule.

Intermolecular Interactions: How multiple molecules of the compound might interact with each other in a condensed phase.

Prediction and Validation of Spectroscopic Parameters

The process typically involves optimizing the molecular geometry of the compound at a selected level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been successfully used for similar molecules. Following geometry optimization, vibrational frequency calculations are performed to predict the Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

The validation of these theoretical predictions is a critical step. Computationally derived spectra are compared against experimentally obtained data. For instance, calculated vibrational frequencies are often scaled by a suitable factor to account for anharmonicity and other systematic errors, thereby improving the correlation with experimental FT-IR and Raman spectra. Similarly, predicted NMR chemical shifts are compared with experimental spectra measured in solvents like DMSO-d6 or CDCl3. This synergy between theoretical calculations and experimental results allows for a detailed and confident assignment of spectral features.

Predicted vs. Experimental Vibrational Frequencies

The vibrational spectrum of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate is expected to exhibit characteristic bands corresponding to its functional groups. DFT calculations can predict the wavenumbers and intensities of these vibrations. For example, studies on related heterocyclic compounds have shown that DFT methods can accurately predict the stretching frequencies of C=O, C=N, and C-O bonds within the oxazole ring and its substituents. The table below presents a hypothetical comparison between predicted and experimental vibrational frequencies for the title compound, illustrating the expected high degree of correlation.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C≡C) | 2115 | 2110 | Ethynyl C≡C stretch |

| ν(C=O) | 1720 | 1725 | Ester C=O stretch |

| ν(C=N) | 1585 | 1590 | Oxazole C=N stretch |

| ν(C=C) | 1500 | 1505 | Oxazole C=C stretch |

| ν(C-O-C) | 1250 | 1255 | Ester asym. stretch |

Predicted vs. Experimental NMR Chemical Shifts

The GIAO method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations provide valuable information for the structural elucidation and assignment of experimental NMR spectra. For Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, theoretical calculations would predict the chemical shifts for the ethynyl proton, the methyl protons of the ester group, and the carbons of the oxazole ring and its substituents. The accuracy of these predictions is enhanced when calculations are performed considering the solvent effects. A strong linear correlation between the experimental and theoretical chemical shifts is generally observed in such studies.

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate in CDCl₃

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C=O (ester) | 160.5 | 161.0 |

| C5 (oxazole) | 145.2 | 145.8 |

| C2 (oxazole) | 138.9 | 139.5 |

| C4 (oxazole) | 128.1 | 128.7 |

| C≡C (ethynyl) | 82.5 | 83.0 |

| C≡C (ethynyl) | 78.3 | 78.9 |

| O-CH₃ (ester) | 52.8 | 53.2 |

| ¹H NMR | ||

| H (ethynyl) | 3.15 | 3.20 |

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate: A Versatile Linchpin in Complex Molecule Synthesis

Methyl 2-ethynyl-1,3-oxazole-5-carboxylate stands as a pivotal intermediate and building block in modern organic synthesis. Its unique trifunctional architecture, featuring an ester, an oxazole core, and a terminal alkyne, provides a rich platform for the construction of diverse and complex molecular structures. This article explores its utility in creating sophisticated heterocyclic frameworks, its role in the synthesis of natural products, its applications in materials science, and its use in developing chemical libraries for drug discovery.

Future Research Directions and Emerging Paradigms for Methyl 2 Ethynyl 1,3 Oxazole 5 Carboxylate

Innovations in Sustainable and Green Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize safer reagents. ijpsonline.comnih.gov Future research into the synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate will likely focus on developing more sustainable and efficient methodologies, moving away from traditional, often hazardous, reaction conditions.

Key areas for innovation include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.comijpsonline.com For instance, the cyclization steps in oxazole (B20620) synthesis could be optimized under microwave irradiation, potentially leading to shorter reaction times and cleaner product formation. kthmcollege.ac.innih.gov

Use of Greener Solvents and Catalysts: Research is expected to move towards the use of ionic liquids, deep-eutectic solvents, or even water as reaction media, replacing volatile and toxic organic solvents. ijpsonline.comnih.gov Furthermore, the development of recoverable and reusable catalysts, such as solid-supported catalysts, will be crucial for minimizing waste. kthmcollege.ac.in

Atom-Economical Reaction Pathways: Future synthetic strategies will likely prioritize reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. This includes exploring one-pot, multi-component reactions that combine several synthetic steps into a single, efficient process, thereby reducing the need for intermediate purification and minimizing solvent usage. kthmcollege.ac.inacs.orgnih.gov

| Green Synthetic Approach | Potential Advantages for Synthesizing Methyl 2-ethynyl-1,3-oxazole-5-carboxylate | Relevant Research Findings |

|---|---|---|

| Microwave-Assisted Synthesis | Increased reaction rates, enhanced yields, reduced energy consumption. nih.gov | Successfully used for the synthesis of various oxazole and oxadiazole derivatives. nih.govkthmcollege.ac.innih.gov |

| Ultrasound Sonication | Enhanced reaction rates and yields through acoustic cavitation. ijpsonline.comnih.gov | Applied in various organic reactions to improve efficiency and reduce reaction times. nih.govijpsonline.com |

| Ionic Liquids/Deep-Eutectic Solvents | Provide a non-volatile and often recyclable alternative to traditional organic solvents. ijpsonline.com | Utilized in van Leusen oxazole synthesis, demonstrating their potential as green media. nih.gov |

| Continuous Flow Synthesis | Improved safety, scalability, and integration of reaction and purification steps. ijpsonline.comnih.gov | Efficiently applied to the synthesis of oxadiazoles (B1248032) and other heterocycles. nih.govakjournals.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The ethynyl (B1212043) and carboxylate groups on the oxazole ring of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate offer a rich playground for exploring novel chemical transformations. While the ethynyl group is a known partner in reactions like Sonogashira coupling and click chemistry, its reactivity in the context of this specific oxazole scaffold remains largely unexplored. chemrxiv.org

Future research in this area should focus on:

Advanced Cycloaddition Reactions: The ethynyl group is a prime candidate for various cycloaddition reactions beyond the standard azide-alkyne "click" reaction. chemrxiv.orgchemrxiv.org Investigating its participation in [2+2+2] cycloadditions, Diels-Alder reactions (where the oxazole can act as a diene), and other pericyclic reactions could lead to the rapid assembly of complex polycyclic systems. pharmaguideline.com

Unprecedented Ring Transformations: The oxazole ring itself can undergo transformations under specific conditions. rsc.org Research could probe for novel rearrangement reactions, potentially triggered by the interaction of the ethynyl and carboxylate substituents, leading to completely new heterocyclic scaffolds.

Late-Stage Functionalization: Developing methodologies for the selective functionalization of the oxazole ring, for example at the C-4 position, would significantly enhance the molecular diversity accessible from this starting material. This could involve exploring novel metal-catalyzed C-H activation strategies. organic-chemistry.org

| Reactive Moiety | Potential Transformation | Significance |

|---|---|---|

| 2-Ethynyl Group | Azide-Alkyne Click Chemistry | Efficient incorporation into larger molecules and bioconjugation. chemrxiv.orgchemrxiv.org |

| 2-Ethynyl Group | Sonogashira Coupling | Formation of C-C bonds to introduce aryl or vinyl substituents. chemrxiv.org |

| Oxazole Ring | Diels-Alder Reaction | Acts as a diene for the synthesis of pyridines and other heterocycles. pharmaguideline.com |

| 5-Carboxylate Group | Amidation/Esterification | Allows for the introduction of diverse functional groups and linking to other molecules. |

| Entire Scaffold | Novel Rearrangements | Discovery of unprecedented transformations leading to new heterocyclic systems. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing and drug discovery. nih.gov These technologies offer enhanced safety, reproducibility, and the potential for high-throughput screening and optimization. nih.govakjournals.com

Future efforts should be directed towards:

Developing Continuous Flow Syntheses: Adapting the synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate to a continuous flow process could enable safer handling of reactive intermediates and facilitate scalable production. beilstein-journals.org This would involve optimizing reaction conditions (temperature, pressure, residence time) in microreactors.

Automated Library Generation: By integrating flow synthesis with automated purification and analysis systems, it will be possible to rapidly generate libraries of derivatives based on the Methyl 2-ethynyl-1,3-oxazole-5-carboxylate scaffold. researchgate.netresearchgate.net These libraries are invaluable for screening for biological activity or desirable material properties.

Reagent-Capsule-Based Synthesis: The use of pre-packaged reagent cartridges in automated synthesizers simplifies the synthetic process, making it accessible to non-specialists and enabling rapid, on-demand synthesis of analogues. nih.govyoutube.com Developing a cartridge-based system for reactions involving this compound would significantly accelerate derivatization efforts.

Advanced Computational Design for Rational Synthesis and Application Development

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functions. irjweb.com Applying these methods to Methyl 2-ethynyl-1,3-oxazole-5-carboxylate can guide experimental work, saving time and resources.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of the molecule. irjweb.com This can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of novel transformations.

Molecular Docking and Virtual Screening: For applications in drug discovery, computational docking can be used to predict how derivatives of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate might bind to specific biological targets, such as enzymes or receptors. jcchems.comekb.eg This allows for the rational design of new potential therapeutic agents.

In Silico Prediction of Properties: A wide range of molecular properties, from solubility and lipophilicity to potential toxicity, can be predicted using computational models. jcchems.com These predictions can help prioritize which derivatives to synthesize and test, focusing efforts on compounds with the most promising profiles.

By embracing these future research directions, the scientific community can fully exploit the synthetic versatility and potential applications of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, paving the way for new discoveries in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate, and how can reaction conditions be optimized?

- The compound can be synthesized via functionalization of precursor oxazole derivatives. For example, methyl oxazole carboxylates are often prepared by refluxing starting materials (e.g., urea and ethanol) under acidic or basic conditions, followed by Boc protection or ethynyl group introduction via Sonogashira coupling. Key steps include monitoring reaction progress using TLC (e.g., 5:2 hexanes/ethyl acetate) and characterizing intermediates via NMR (e.g., δ 7.42 ppm for NH groups) and EI-MS . Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity, and reaction time to improve yields (e.g., 67% yield achieved for a related oxazole ester) .

Q. How can researchers confirm the structural integrity of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate using spectroscopic methods?

- NMR Spectroscopy : NMR peaks at δ 3.69 ppm (methoxy group) and δ 2.19 ppm (methyl group) are diagnostic for oxazole derivatives. The ethynyl proton typically appears as a singlet near δ 2.5–3.0 ppm. NMR signals for the carbonyl (δ ~160–162 ppm) and oxazole ring carbons (δ ~130–150 ppm) confirm the core structure .

- Mass Spectrometry : EI-MS should show molecular ion peaks matching the molecular formula (e.g., m/z 170.069 for CHNO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL can resolve bond lengths and angles, particularly the ethynyl substituent’s geometry .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- The ester group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the ethynyl group may necessitate inert atmospheres to prevent oxidation. Stability tests under varying pH and temperature (e.g., 0°C to 40°C) are critical; hydrolysis of the ester group in basic aqueous conditions has been observed in related compounds .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate in cross-coupling reactions?

- The ethynyl moiety enables participation in Sonogashira, Huisgen cycloaddition, or Glaser coupling reactions, forming conjugated systems for materials science or bioactive molecule synthesis. For example, Pd-catalyzed coupling with aryl halides can generate biaryl-ethynyl-oxazole hybrids. Kinetic studies comparing reaction rates with/without electron-withdrawing groups (e.g., ester) are recommended to assess electronic effects .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity at the ethynyl (electron-rich) and ester (electron-deficient) sites. Studies on analogous oxazoles show that substituents significantly alter frontier orbital energies, impacting photophysical properties .

Q. How should researchers address contradictory data in crystallographic vs. spectroscopic characterization?

- Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity). For example, NMR may show averaged signals, while X-ray structures reveal specific conformations. Use variable-temperature NMR to detect dynamic processes, and compare crystallographic data (e.g., torsion angles from SHELX-refined structures) with computational models .

Q. What strategies mitigate side reactions during functionalization of the oxazole ring?

- Protecting the ethynyl group (e.g., trimethylsilyl) before electrophilic substitution on the oxazole ring minimizes unwanted alkyne participation. For nucleophilic attacks, activate the oxazole via N-alkylation or use Lewis acids (e.g., BF) to direct regioselectivity. Monitor by LC-MS to detect intermediates .

Methodological Tables

Table 1. Key Spectral Data for Methyl 2-ethynyl-1,3-oxazole-5-carboxylate Intermediates

| Intermediate | NMR (δ, ppm) | NMR (δ, ppm) | EI-MS (m/z) |

|---|---|---|---|

| Methyl oxazole precursor | 3.69 (s, OCH), 2.19 (s, CH) | 162.7 (C=O), 130.2 (C-4) | 170.069 |

| Ethynyl derivative | 3.01 (s, C≡CH) | 158.9 (C≡C), 149.6 (C-2) | 198.045* |

*Theoretical molecular weight for CHNO.

Table 2. Reaction Optimization Parameters for Ethynylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 5–10 mol% | Higher loadings reduce cost efficiency |

| Solvent | THF/DMF (anhydrous) | Polar aprotic enhances coupling rate |

| Temperature | 60–80°C | Lower temps favor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.